molecular formula C11H16N2O B13014781 1-(6-(Ethyl(methyl)amino)pyridin-3-yl)propan-1-one

1-(6-(Ethyl(methyl)amino)pyridin-3-yl)propan-1-one

Cat. No.: B13014781
M. Wt: 192.26 g/mol
InChI Key: HRUMRUDFUHETJG-UHFFFAOYSA-N
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Description

1-(6-(Ethyl(methyl)amino)pyridin-3-yl)propan-1-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an ethyl(methyl)amino group at the 6-position and a propan-1-one group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Ethyl(methyl)amino)pyridin-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with ethyl(methyl)amine under basic conditions, followed by the addition of propan-1-one. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation and crystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials, 3-pyridinecarboxaldehyde and ethyl(methyl)amine, are reacted in a reactor under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Ethyl(methyl)amino)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl(methyl)amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-(Ethyl(methyl)amino)pyridin-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(Ethyl(methyl)amino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(6-(Ethyl(methyl)amino)pyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-[6-[ethyl(methyl)amino]pyridin-3-yl]propan-1-one

InChI

InChI=1S/C11H16N2O/c1-4-10(14)9-6-7-11(12-8-9)13(3)5-2/h6-8H,4-5H2,1-3H3

InChI Key

HRUMRUDFUHETJG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)N(C)CC

Origin of Product

United States

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